molecular formula C12H23BO2 B055339 (2-tert-Butyl-1-ethynyl)diisopropoxyborane CAS No. 121021-24-7

(2-tert-Butyl-1-ethynyl)diisopropoxyborane

Cat. No.: B055339
CAS No.: 121021-24-7
M. Wt: 210.12 g/mol
InChI Key: FLHZJMZNIOCRSX-UHFFFAOYSA-N
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Description

Scientific Research Applications

(2-tert-Butyl-1-ethynyl)diisopropoxyborane has several applications in scientific research:

Safety and Hazards

The compound has a flash point of 110 °F . It is classified under Risk Statements 10 and Safety Statements 16-23-24/25 . It is also classified under RIDADR UN 1993 3/PG 3 and WGK Germany 3 .

Mechanism of Action

Preparation Methods

The synthesis of (2-tert-Butyl-1-ethynyl)diisopropoxyborane typically involves the reaction of an alkynylboronate with diisopropyl borate. The reaction conditions often require a base such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, facilitating its nucleophilic attack on the borate ester . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(2-tert-Butyl-1-ethynyl)diisopropoxyborane undergoes several types of chemical reactions:

Common reagents used in these reactions include palladium catalysts for coupling reactions and various bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar compounds to (2-tert-Butyl-1-ethynyl)diisopropoxyborane include:

    Phenylboronic Acid: Used in similar coupling reactions but with different reactivity and selectivity.

    Vinylboronic Acid: Another boronic acid derivative used in organic synthesis.

    Alkynylboronic Acids: A broader class of compounds with similar structures and reactivity.

What sets this compound apart is its specific structure, which imparts unique reactivity and selectivity in certain synthetic applications.

Properties

IUPAC Name

3,3-dimethylbut-1-ynyl-di(propan-2-yloxy)borane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23BO2/c1-10(2)14-13(15-11(3)4)9-8-12(5,6)7/h10-11H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHZJMZNIOCRSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C#CC(C)(C)C)(OC(C)C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90556147
Record name Dipropan-2-yl (3,3-dimethylbut-1-yn-1-yl)boronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90556147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121021-24-7
Record name Dipropan-2-yl (3,3-dimethylbut-1-yn-1-yl)boronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90556147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,3-Dimethyl-1-butynyl)boronic acid diisopropyl ester
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